2-Cyanoquinolin-6-yl 2-nitrobenzene-1-sulfonate
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Overview
Description
2-Cyanoquinolin-6-yl 2-nitrobenzenesulfonate is a chemical compound with the molecular formula C16H9N3O5S. It is known for its unique structure, which includes a quinoline ring, a cyano group, and a nitrobenzenesulfonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoquinolin-6-yl 2-nitrobenzenesulfonate typically involves the reaction of 2-cyanoquinoline with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions usually include stirring at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for 2-Cyanoquinolin-6-yl 2-nitrobenzenesulfonate are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Cyanoquinolin-6-yl 2-nitrobenzenesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Major Products
Substitution: Products with different functional groups replacing the nitro group.
Reduction: 2-Cyanoquinolin-6-yl 2-aminobenzenesulfonate.
Scientific Research Applications
2-Cyanoquinolin-6-yl 2-nitrobenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Cyanoquinolin-6-yl 2-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The cyano group can also participate in nucleophilic addition reactions, further contributing to its reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Cyanoquinoline: Lacks the nitrobenzenesulfonate group, making it less reactive in certain contexts.
2-Nitrobenzenesulfonate: Lacks the quinoline and cyano groups, limiting its applications.
Quinoline Derivatives: Various derivatives with different substituents on the quinoline ring
Uniqueness
The presence of both the cyano and nitrobenzenesulfonate groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in research and industry .
Properties
CAS No. |
916661-18-2 |
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Molecular Formula |
C16H9N3O5S |
Molecular Weight |
355.3 g/mol |
IUPAC Name |
(2-cyanoquinolin-6-yl) 2-nitrobenzenesulfonate |
InChI |
InChI=1S/C16H9N3O5S/c17-10-12-6-5-11-9-13(7-8-14(11)18-12)24-25(22,23)16-4-2-1-3-15(16)19(20)21/h1-9H |
InChI Key |
QPHDPKPIGCLDCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC3=C(C=C2)N=C(C=C3)C#N |
Origin of Product |
United States |
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